molecular formula C9H4F2O2 B12850160 4,7-Difluoro-1h-indene-1,3(2h)-dione

4,7-Difluoro-1h-indene-1,3(2h)-dione

Cat. No.: B12850160
M. Wt: 182.12 g/mol
InChI Key: YKPRAKACYKYUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Difluoro-1H-indene-1,3(2H)-dione (C₉H₄F₂O₂) is a fluorinated derivative of 1H-indene-1,3(2H)-dione, characterized by fluorine atoms at the 4 and 7 positions of the indene ring. This compound is synthesized via fluorination of 4,7-dichloro-1-indanone under controlled conditions . It exists as a colorless to pale yellow crystalline solid and is stable under ambient conditions but reactive at high temperatures or with strong oxidizers . Its primary application lies in organic photovoltaics (OPVs), where it serves as an electron-accepting unit in small-molecule donor materials. The fluorination enhances electronic properties, such as lowering the highest occupied molecular orbital (HOMO) energy level, which improves open-circuit voltage (Voc) in solar cells .

Properties

Molecular Formula

C9H4F2O2

Molecular Weight

182.12 g/mol

IUPAC Name

4,7-difluoroindene-1,3-dione

InChI

InChI=1S/C9H4F2O2/c10-4-1-2-5(11)9-7(13)3-6(12)8(4)9/h1-2H,3H2

InChI Key

YKPRAKACYKYUPE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2C1=O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Difluoro-1h-indene-1,3(2h)-dione typically involves the fluorination of indene derivatives. Common synthetic routes may include:

    Electrophilic Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Nucleophilic Fluorination: Employing fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.

Industrial Production Methods

Industrial production of fluorinated indene derivatives may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. Continuous flow reactors and automated systems are often employed to handle the reactive fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to dihydro derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4,7-difluoro-1,3-indanedione.

    Reduction: Formation of 4,7-difluoro-1,3-dihydroindene.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4,7-Difluoro-1h-indene-1,3(2h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons between 4,7-Difluoro-1H-indene-1,3(2H)-dione and structurally related compounds:

Compound Name Molecular Formula Fluorine Substitution Key Applications/Properties Reference
4,7-Difluoro-1H-indene-1,3(2H)-dione C₉H₄F₂O₂ 4,7-positions OPVs: PCE = 11.3% (BTID-2F); enhanced domain purity, directional charge transport .
1H-Indene-1,3(2H)-dione (non-fluorinated) C₉H₆O₂ None Intermediate in dye/pharmaceutical synthesis; lower OPV efficiency (PCE = 8.3% in BTID-0F) .
4-Fluoro-1H-indene-1,3(2H)-dione C₉H₅FO₂ 4-position OPVs: PCE = 10.4% (BTID-1F); intermediate miscibility with PC71BM .
5,6-Difluoro-1H-indene-1,3(2H)-dione C₉H₄F₂O₂ 5,6-positions Research reagent; positional isomer with distinct electronic properties .
5,7-Difluoro-2,3-dihydro-1H-inden-1-one C₉H₆F₂O 5,7-positions Pharmaceutical intermediate; different ring saturation affects solubility/reactivity .
Pyrophthalone (PP) C₁₄H₉NO₂ None (pyridine-substituted) Dye, semiconductor, and anti-inflammatory agent; exists in diketo/enol forms .
Diphenadione C₂₃H₁₆O₃ None (diphenylacetyl-substituted) Anticoagulant drug; demonstrates pharmacological activity .

Key Findings from Comparative Studies

Photovoltaic Performance: Fluorination at the 4,7-positions (BTID-2F) yields the highest power conversion efficiency (11.3%) in inverted OPVs, surpassing mono-fluorinated (10.4%) and non-fluorinated (8.3%) analogues. This is attributed to reduced miscibility with PC71BM, higher domain purity, and optimized vertical phase distribution . Fluorine’s electron-withdrawing effect lowers the HOMO level (-5.41 eV for BTID-2F vs. -5.31 eV for BTID-0F), increasing Voc .

Positional Isomerism :

  • 5,6-Difluoro and 5,7-Difluoro isomers exhibit distinct electronic and steric profiles due to altered dipole moments. For example, 5,7-Difluoroindoline-2,3-dione (MFCD09741498) is used in drug impurity reference standards, highlighting its niche in pharmaceuticals .

Thermal and Chemical Stability: 4,7-Difluoro-1H-indene-1,3(2H)-dione is stable under ambient conditions but decomposes at elevated temperatures. In contrast, non-fluorinated derivatives like pyrophthalone show pH-dependent tautomerism (diketo ↔ enol forms), affecting their solubility and reactivity .

Applications Beyond OPVs: Non-fluorinated indene-dione derivatives, such as pyrophthalone and diphenadione, find use in dyes, semiconductors, and anticoagulant drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.